Antibacterial Efficacy vs. Structural Analogs
In a comparative evaluation of 2-[(2-R-4-fluoro-3-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazoles, the 4-methoxyphenyl analog (R = 4-methoxyphenyl) demonstrated superior antibacterial activity relative to other substituents, including vinyl, isopropyl, hydrogen, 4-chlorophenyl, and 4-methylphenyl [1]. The 4-methoxyphenyl and 4-methylphenyl analogs showed better activity against all tested bacteria (S. aureus, P. aeruginosa, and E. coli) compared to other derivatives [1].
| Evidence Dimension | Antibacterial activity (qualitative comparison across substituents) |
|---|---|
| Target Compound Data | R = 4-methoxyphenyl analog: "better activity against all the tested bacteria" |
| Comparator Or Baseline | R = vinyl, isopropyl, H, 4-chlorophenyl analogs |
| Quantified Difference | 4-Methoxyphenyl and 4-methylphenyl analogs exhibited superior activity against S. aureus, P. aeruginosa, and E. coli |
| Conditions | Agar diffusion and broth dilution assays; bacterial strains: S. aureus, P. aeruginosa, E. coli |
Why This Matters
The 4-methoxyphenyl substitution pattern confers broad-spectrum antibacterial efficacy not observed with other substituents, justifying selection for antimicrobial screening programs.
- [1] Al-Amiery, A. A., Kadhum, A. A. H., Mohamad, A. B., & Junaedi, S. (2022). Design, Synthesis, and Characterization of Novel Substituted Dihydrooxazoles: Biological Evaluation and Molecular Docking. Russian Journal of Organic Chemistry, 58(1), 125–135. View Source
